molecular formula C38H38NO2PS B12298553 (R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12298553
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-RGQUUCBMSA-N
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Description

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a diphenylphosphino group, a xanthene moiety, and a sulfinamide group. These structural elements contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents, which are prepared by reacting alkyl halides with magnesium in dry ether . These reagents are then used to introduce the necessary functional groups onto the xanthene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The diphenylphosphino group can participate in substitution reactions, leading to the formation of new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can coordinate with metal centers, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions influence the compound’s reactivity and functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfoxide
  • ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfone

Uniqueness

Compared to similar compounds, ®-N-((S)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide exhibits unique reactivity due to the presence of both the diphenylphosphino and sulfinamide groups. This combination allows for versatile applications in catalysis, coordination chemistry, and biological studies, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C38H38NO2PS

Molecular Weight

603.8 g/mol

IUPAC Name

N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43?/m0/s1

InChI Key

VHKADKPVTWWGNZ-RGQUUCBMSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC=C6)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C

Origin of Product

United States

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